2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
Overview
Description
2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is a heterocyclic organic compound with the molecular formula C5H9OP and a molecular weight of 116.1 g/mol This compound is characterized by the presence of a phosphole ring, which is a five-membered ring containing one phosphorus atom
Scientific Research Applications
2,5-Dihydro-1-methyl-1H-phosphole 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is primarily through its role as a spin trapping agent. It is capable of detecting free radicals and reactive oxygen species (ROS) in biological systems.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne or alkene in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Substitution reactions can occur at the phosphorus atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Halogens, organometallic reagents; reactions may require catalysts and specific solvents.
Major Products:
Oxidation: Oxidized phosphole derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphole compounds.
Comparison with Similar Compounds
- 2,5-Dihydro-1-phenyl-1H-phosphole 1-oxide
- 3-Methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide
- 1,3-Dimethyl-3-phospholene 1-oxide
Comparison: 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
1-methyl-2,5-dihydro-1λ5-phosphole 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9OP/c1-7(6)4-2-3-5-7/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLQAXIVFGHSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239232 | |
Record name | 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-38-1 | |
Record name | 1-Methyl-1-phospha-3-cyclopentene-1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydro-1-methyl-1H-phosphole 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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